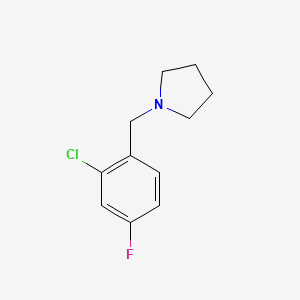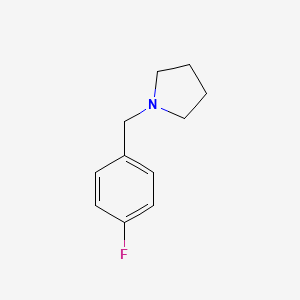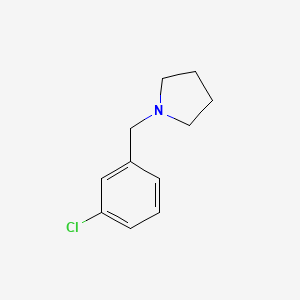
1-(3-Chlorobenzyl)pyrrolidine
Overview
Description
1-(3-Chlorobenzyl)pyrrolidine is a useful research compound. Its molecular formula is C11H14ClN and its molecular weight is 195.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Chlorobenzyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chlorobenzyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Applications : Pyrrolidines, including 1-(3-Chlorobenzyl)pyrrolidine, are vital in medicinal chemistry due to their biological effects, and have applications in medicine as well as in industries like dye and agrochemical manufacturing. A study explored the synthesis of pyrrolidines through [3+2] cycloaddition, highlighting their broad utility and potential in various fields (Żmigrodzka et al., 2022).
Molecular Probes and Labels : Pyrrolidines are also used as stable free radicals in molecular probes and labels for biophysical and biomedical research, especially in magnetic resonance spectroscopy and imaging. The paper by Dobrynin et al. (2021) describes the synthesis of a specific pyrrolidine derivative used in these applications (Dobrynin et al., 2021).
Inhibition of Heme Oxygenase : Compounds based on the pyrrolidine structure, similar to 1-(3-Chlorobenzyl)pyrrolidine, have been found effective as inhibitors of heme oxygenase, particularly the HO-2 isozyme. This discovery opens up new possibilities for pharmacological and therapeutic applications (Vlahakis et al., 2013).
Catalytic Asymmetric Synthesis : Pyrrolidines are prominent in synthetic and medicinal chemistry. The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a method to access various stereochemical patterns in enantioselective pyrrolidine synthesis. This highlights the compound's significance in creating diverse stereoisomers (Adrio & Carretero, 2019).
Natural Product Synthesis : Pyrrolidines, due to their structural significance, play a crucial role in the synthesis of bioactive natural products and drugs. Cycloaddition and annulation strategies are employed for synthesizing multisubstituted pyrrolidines, demonstrating their efficiency and potential in asymmetric synthesis (Li, Ye & Zhang, 2018).
properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c12-11-5-3-4-10(8-11)9-13-6-1-2-7-13/h3-5,8H,1-2,6-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKNYPYSOQRSHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorobenzyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




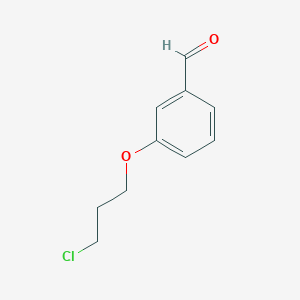
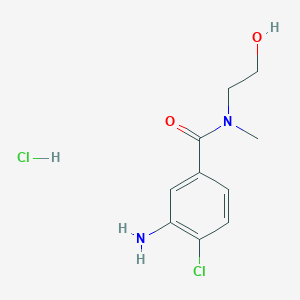
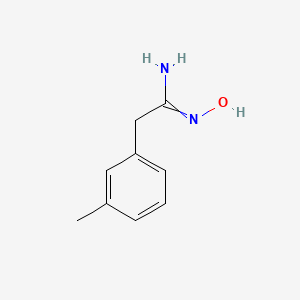

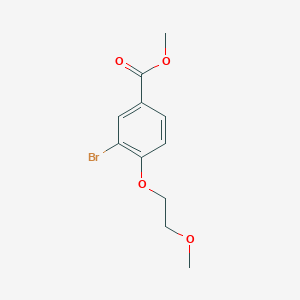
![5-Pyrimidinemethanamine, N-[1-(4-chlorophenyl)ethyl]-2-(4-morpholinyl)-](/img/structure/B7883337.png)
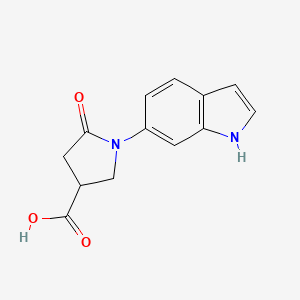
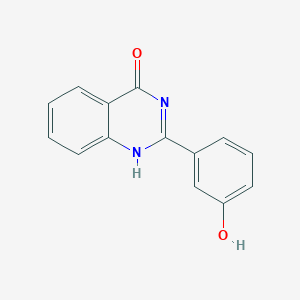
![[(3-Chlorophenyl)methyl]dimethylamine](/img/structure/B7883361.png)
